3-Fluoro-5-(propan-2-yl)aniline hydrochloride
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Overview
Description
3-Fluoro-5-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H12FN·HCl It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to the benzene ring along with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(propan-2-yl)aniline hydrochloride typically involves the fluorination of aniline derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(propan-2-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Fluoro-5-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(propan-2-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-iodo-N-(propan-2-yl)aniline hydrochloride
- 4-Fluoro-N-(propan-2-yl)aniline
Uniqueness
3-Fluoro-5-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can result in distinct chemical and biological properties compared to other fluorinated aniline derivatives. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .
Properties
Molecular Formula |
C9H13ClFN |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
3-fluoro-5-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6(2)7-3-8(10)5-9(11)4-7;/h3-6H,11H2,1-2H3;1H |
InChI Key |
IDBXCZBCINJRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)F)N.Cl |
Origin of Product |
United States |
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